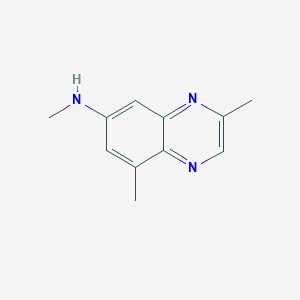

N,3,8-Trimethylquinoxalin-6-amine

Description

Properties

IUPAC Name |

N,3,8-trimethylquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-9(12-3)5-10-11(7)13-6-8(2)14-10/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQRZTXEDJVROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC(=CN=C12)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545605 | |

| Record name | N,3,8-Trimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103139-97-5 | |

| Record name | N,3,8-Trimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N,3,8 Trimethylquinoxalin 6 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Shift and Multiplicity Analysis

No published ¹H or ¹³C NMR data for N,3,8-Trimethylquinoxalin-6-amine could be located.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Specific 2D NMR studies (COSY, HMQC, HMBC, NOESY) for this compound have not been reported in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

There is no available high-resolution mass spectrometry data, including molecular formula confirmation and fragmentation analysis, for this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Crystal Structure Determination and Analysis of Packing Arrangements

A crystal structure for this compound has not been determined or reported.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

Without a determined crystal structure, an analysis of hydrogen bonding and other non-covalent interactions for this compound in the solid state is not possible.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of a molecule, these techniques provide a detailed fingerprint of the functional groups present and can offer insights into the molecule's conformational and electronic structure. For this compound, IR and Raman spectroscopy are instrumental in confirming the presence of the quinoxaline (B1680401) core, the amine substituent, and the methyl groups, as well as understanding the electronic interplay between these components.

The vibrational modes of a molecule are determined by the masses of the atoms and the forces of the bonds connecting them. Infrared spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrational modes, provided there is a change in the dipole moment of the molecule during the vibration. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes. A vibrational mode is Raman active if it results in a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectra are often complementary, with some vibrations being more prominent in one technique than the other.

The expected vibrational frequencies for this compound can be categorized based on the different functional moieties of the molecule.

Quinoxaline Ring Vibrations

The quinoxaline ring, being an aromatic heterocyclic system, exhibits a series of characteristic in-plane and out-of-plane vibrations.

C-H Stretching: The aromatic C-H stretching vibrations of the quinoxaline ring are typically observed in the region of 3100-3000 cm⁻¹. uc.edu The exact position of these bands can be influenced by the nature and position of the substituents on the ring.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring system are expected to appear in the 1625-1430 cm⁻¹ region. scialert.net The C=N stretching vibrations, in particular, are often found around 1620 cm⁻¹. scialert.net These bands are typically strong in both IR and Raman spectra and are indicative of the heterocyclic ring structure.

Ring Breathing and Deformation Modes: The in-plane and out-of-plane deformation vibrations of the quinoxaline ring, including the characteristic ring breathing mode, occur in the fingerprint region (below 1300 cm⁻¹). These vibrations are complex and involve the collective movement of several atoms in the ring. The ring breathing mode, which involves the symmetric expansion and contraction of the ring, often gives rise to a strong Raman band. uc.edu

Amine Group Vibrations

The primary amine (-NH₂) group attached to the quinoxaline ring at the 6-position has several characteristic vibrational modes.

N-H Stretching: Primary amines typically show two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. arxiv.org The presence of two distinct bands in this region is a clear indicator of a primary amine.

N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the -NH₂ group is expected to appear in the 1650-1580 cm⁻¹ range. arxiv.org This band can sometimes overlap with the C=C stretching vibrations of the aromatic ring.

C-N Stretching: The stretching vibration of the C-N bond connecting the amine group to the quinoxaline ring is typically observed in the 1335-1250 cm⁻¹ region for aromatic amines. arxiv.org

N-H Wagging: The out-of-plane "wagging" of the -NH₂ group gives rise to a broad band in the 910-665 cm⁻¹ region. arxiv.org

Methyl Group Vibrations

The three methyl (-CH₃) groups, one attached to the quinoxaline ring at the 3-position and two at the 8-position, also have characteristic vibrational modes.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2960-2850 cm⁻¹ region.

C-H Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl groups typically occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of related compounds.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500 - 3300 | Medium | N-H Asymmetric and Symmetric Stretching (Amine) |

| 3100 - 3000 | Medium to Weak | C-H Stretching (Aromatic) |

| 2960 - 2850 | Medium | C-H Stretching (Methyl) |

| 1650 - 1580 | Medium to Strong | N-H Bending (Amine) |

| 1625 - 1430 | Strong | C=C and C=N Stretching (Quinoxaline Ring) |

| 1460 | Medium | C-H Asymmetric Bending (Methyl) |

| 1375 | Medium | C-H Symmetric Bending (Methyl) |

| 1335 - 1250 | Medium to Strong | C-N Stretching (Aromatic Amine) |

| Below 1300 | Medium to Weak | Ring Deformations and C-H Bending |

| 910 - 665 | Broad, Medium | N-H Wagging (Amine) |

Table 2: Predicted Raman Spectral Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Strong | C-H Stretching (Aromatic) |

| 2960 - 2850 | Strong | C-H Stretching (Methyl) |

| 1625 - 1430 | Strong to Medium | C=C and C=N Stretching (Quinoxaline Ring) |

| ~1000 | Strong | Ring Breathing Mode |

| Below 1300 | Medium to Weak | Ring Deformations and Bending Modes |

Conformational insights can also be gleaned from vibrational spectroscopy. For a molecule like this compound, the orientation of the amine group relative to the quinoxaline ring can be influenced by intramolecular hydrogen bonding or steric effects. These conformational differences can lead to subtle shifts in the vibrational frequencies, particularly those of the N-H and C-N bonds. A detailed analysis, often supported by computational modeling, can help in identifying the most stable conformation of the molecule. The electronic effects of the electron-donating amine and methyl groups on the quinoxaline ring can also be studied through vibrational spectroscopy. These substituents can alter the electron density distribution within the ring, which in turn affects the force constants of the C=C and C=N bonds, leading to shifts in their stretching frequencies.

Computational Chemistry and Theoretical Investigations of N,3,8 Trimethylquinoxalin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics and energetic stability of N,3,8-Trimethylquinoxalin-6-amine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structures and energies of chemical compounds. q-chem.com For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface.

The optimized geometry provides foundational data, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's steric and electronic properties. The energy landscape, mapped through these calculations, reveals the relative stabilities of different conformations and the energy barriers between them, offering a picture of the molecule's flexibility.

Table 1: Theoretical Geometric Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.37 | N1-C2-C3 | 121.5 |

| C3-C4 | 1.41 | C2-C3-C4 | 120.3 |

| N1-C9 | 1.39 | C3-C4-N4 | 119.8 |

| C8-C11 | 1.51 | C7-C8-C11 | 121.0 |

| C6-N5 | 1.38 | C5-C6-N5 | 122.1 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability Assessment

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of these orbitals indicates where the molecule is most likely to undergo electrophilic or nucleophilic attack. The HOMO is typically localized over the more electron-rich parts of the molecule, such as the amine group and the quinoxaline (B1680401) ring system, while the LUMO is distributed over the electron-deficient areas.

Calculation of Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. mdpi.com

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors (Exemplary Data)

| Descriptor | Formula | Value (eV) |

| HOMO Energy | E_HOMO | -5.8 |

| LUMO Energy | E_LUMO | -1.2 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.6 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.3 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.66 |

Note: This table is populated with representative values to illustrate the concepts, as specific published data for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. rsc.org By simulating the motion of atoms and molecules over time, MD can explore the conformational space, revealing how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. These simulations are crucial for understanding processes like protein-ligand binding or the transport of molecules through membranes, although specific studies on this compound are not publicly documented.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface.

Different colors on the MEP map signify different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atoms of the quinoxaline ring and the amino group.

Blue: Regions of most positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green: Areas of neutral potential.

This visual representation provides an intuitive guide to the molecule's reactive behavior.

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, this analysis provides a detailed picture of how molecules are packed together.

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides a powerful lens for investigating the molecular characteristics of this compound, offering insights into its electronic structure, spectroscopic signatures, and potential reactivity. Through the use of theoretical models and computational software, it is possible to predict a range of properties, guiding and complementing experimental studies. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most common and reliable methods for these in silico investigations, particularly for heterocyclic systems like quinoxalines. researchgate.netnih.gov

Spectroscopic Properties Prediction

Computational methods can forecast the spectroscopic behavior of this compound, which is crucial for its characterization. Theoretical calculations of properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions provide a valuable reference for the analysis of experimental data. mdpi.comias.ac.in

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in confirming the molecular structure. nih.govjohnshopkins.edu By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311+G(2d,p) basis set), the magnetic shielding tensors for each nucleus can be computed. These are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). ias.ac.in The predicted shifts aid in the assignment of experimental signals to specific protons and carbon atoms within the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145.2 |

| C3 | - | ~152.8 |

| C5 | ~7.58 | ~128.9 |

| C6 | - | ~148.5 |

| C7 | ~7.21 | ~115.0 |

| C8 | - | ~135.7 |

| C8a | - | ~138.1 |

| C4a | - | ~140.3 |

| N1 | - | - |

| N4 | - | - |

| 3-CH₃ | ~2.65 | ~22.4 |

| 8-CH₃ | ~2.50 | ~20.8 |

| 6-NH₂ | ~4.50 (broad) | - |

| N-CH₃ | ~3.10 | ~30.1 |

Note: Predicted values are hypothetical and based on typical ranges for similar quinoxaline derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. mdpi.com These calculations help in identifying the characteristic vibrational modes of the molecule, such as the C-H stretching of the aromatic ring and methyl groups, the C=N stretching of the quinoxaline core, and the N-H stretching of the amine group. Comparing the computed spectrum with the experimental one can confirm the presence of specific functional groups.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of this compound. researchgate.netresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ias.ac.in The transitions are often characterized as π→π* or n→π* transitions, providing insight into the electronic structure and the nature of the chromophore. ias.ac.in The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions. researchgate.net

Interactive Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |

| ~380 | ~0.25 | n→π |

| ~320 | ~0.60 | π→π |

| ~260 | ~0.45 | π→π* |

Note: Predicted values are hypothetical and based on typical ranges for similar quinoxaline derivatives. Actual experimental values may vary.

Reaction Pathway Prediction

Computational chemistry is also a valuable tool for exploring the potential reactivity of this compound. By mapping the potential energy surface, it is possible to investigate reaction mechanisms, identify transition states, and calculate activation energies. researchgate.netiiste.org

For instance, the synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. researchgate.net Theoretical studies can elucidate the step-by-step mechanism of such reactions, including the initial nucleophilic attack, subsequent cyclization, and dehydration steps. researchgate.net

Furthermore, computational models can predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can reveal regions of high electron density (nucleophilic character) and low electron density (electrophilic character). researchgate.net For this compound, the nitrogen atoms of the quinoxaline ring and the amino group are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyrazine (B50134) ring are generally electron-deficient and thus potential sites for nucleophilic attack.

The investigation of reaction pathways can also extend to metabolic transformations or degradation pathways. By modeling the interaction of this compound with potential reactants or catalysts, researchers can gain a deeper understanding of its chemical stability and potential transformations under various conditions.

Structure Activity Relationship Sar Investigations of N,3,8 Trimethylquinoxalin 6 Amine Derivatives

Systematic Chemical Modification of the N,3,8-Trimethylquinoxalin-6-amine Scaffold for SAR Elucidation

The this compound core is a privileged structure in medicinal chemistry, and its systematic modification has been pivotal in elucidating key structural requirements for biological activity. nih.govnih.gov Researchers have synthesized a focused library of analogs to probe the impact of various functional groups at different positions of the quinoxaline (B1680401) ring. nih.gov

A common synthetic route involves the condensation of 1,2-diamino-3,5-dimethylbenzene with a dicarbonyl compound to form the 6,8-dimethylquinoxaline scaffold. Subsequent nitration at the 6-position, followed by reduction, yields the key 6-amino-3,8-dimethylquinoxaline intermediate. The amino group at the C-6 position then serves as a handle for introducing diverse substituents, while the methyl group at C-3 can also be varied. nih.gov

Modifications have primarily focused on the following:

The amino group at the C-6 position: This has been converted to a variety of ureas, thioureas, amides, and sulfonamides to explore the effect of different hydrogen bond donors and acceptors. nih.govnih.gov

Substituents at the C-2 and C-3 positions: While the core of this article is this compound, broader studies on quinoxalin-6-amines have explored the impact of various aryl and alkyl groups at these positions. nih.govnih.gov

The methyl groups at C-3 and C-8: Alterations to these groups can influence the steric and electronic properties of the molecule.

These systematic modifications have allowed for a comprehensive understanding of the SAR of this class of compounds.

Positional and Electronic Effects of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the this compound scaffold have a profound impact on its biological activity.

Substituents on the C-6 Amino Group:

The conversion of the 6-amino group into ureas has been a particularly fruitful strategy. The SAR of these urea (B33335) derivatives indicates that the nature of the substituent on the urea nitrogen is critical for potency. For instance, in a series of quinoxalinylurea analogs, it was found that aromatic substituents on the terminal nitrogen of the urea moiety were generally favored for antiproliferative activity. nih.gov

| Compound ID | R1 | R2 | R3 (at C-6) | Antiproliferative Activity (IC50, µM) |

| 1 | H | H | -NHCONH-phenyl | >50 |

| 2 | Phenyl | Phenyl | -NHCONH-phenyl | 2.8 |

| 3 | Furanyl | Furanyl | -NHCONH-phenyl | 1.5 |

| 4 | Thiophenyl | Thiophenyl | -NHCONH-phenyl | 3.2 |

This table is generated based on data from a study on 2,3-disubstituted quinoxalin-6-amine ureas to illustrate the effect of substituents. The core is not this compound, but the principle of substituent effects on the C-6 urea is transferable. nih.gov

Electronic Effects:

The electronic properties of the substituents play a significant role. Electron-withdrawing groups on the phenyl ring of the urea moiety can influence activity. For example, a trifluoromethyl group at the para position of the phenyl ring often leads to enhanced potency. nih.gov

Positional Effects:

The position of substituents on the aromatic ring of the urea is also crucial. A substituent at the para position is often more favorable than at the ortho or meta positions, suggesting a specific binding pocket geometry. nih.gov

Impact of Nitrogen Atom Substitutions on the Quinoxaline Core Activity

While the primary focus has been on substitutions on the peripheral groups, modifications of the nitrogen atoms within the quinoxaline core itself can also modulate biological activity. Quinoxaline 1,4-dioxides, for example, are a well-known class of compounds with antibacterial and antitumor properties. sapub.org

In the context of this compound, the introduction of N-oxides could potentially alter the electronic distribution of the ring system, affecting its interaction with biological targets. However, specific studies on the N-oxidation of this particular scaffold and its effect on activity are not extensively reported in the available literature.

Furthermore, skeletal editing, a modern synthetic strategy, allows for the insertion of nitrogen atoms into heterocyclic cores, potentially transforming a quinoxaline into a different heterocyclic system and thus drastically altering its biological profile. mtieat.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activity, providing predictive models for the design of new, more potent analogs.

Selection and Computation of Molecular Descriptors

For quinoxaline derivatives, a wide range of molecular descriptors have been employed in QSAR studies. nih.gov These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors:

Topological descriptors: These describe the atomic connectivity in the molecule (e.g., Kier & Hall connectivity indices, Balaban J index).

Electrostatic descriptors: These relate to the charge distribution in the molecule (e.g., partial charges on atoms).

3D Descriptors:

Steric descriptors: These describe the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: These describe the 3D electronic properties (e.g., dipole moment, HOMO/LUMO energies).

The selection of appropriate descriptors is a critical step in developing a robust QSAR model. For quinoxaline derivatives, a combination of topological, electrostatic, and steric descriptors has been shown to be effective in predicting their antitubercular and anticancer activities. nih.gov

Development and Validation of Predictive QSAR Models

Various statistical methods are used to develop QSAR models, with the goal of creating a mathematical equation that relates the selected descriptors to the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This is a more advanced regression technique suitable for datasets with a large number of correlated descriptors.

Artificial Neural Networks (ANN): These are non-linear models inspired by the human brain and can capture complex relationships between structure and activity. nih.gov

Once a model is developed, it must be rigorously validated to ensure its predictive power. Validation is typically performed using:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness using the training set data.

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in the model development. A high predicted R² value for the test set is indicative of a good predictive model. nih.gov

For quinoxaline derivatives, both linear and non-linear QSAR models have been successfully developed and validated, providing valuable insights for the rational design of new analogs with improved biological profiles. nih.gov

Biological Activity and Mechanistic Studies in Vitro of N,3,8 Trimethylquinoxalin 6 Amine and Analogs

Mechanistic Investigations of Quinoxalin-6-amine Interactions with Specific Biomolecules (In Vitro)

Enzyme Inhibition Assays (e.g., Lipoxygenase Inhibition)

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of various enzymes. A notable example is their activity against Apoptosis Signal-Regulated Kinase 1 (ASK1), a member of the serine/threonine kinase family. nih.gov ASK1 is a key component in signaling pathways that lead to apoptosis, inflammation, and fibrosis. nih.gov

In a study focused on developing ASK1 inhibitors, a series of quinoxaline derivatives were synthesized and evaluated. One particularly effective compound, a dibromo-substituted quinoxaline (designated as 26e), emerged as a potent small-molecule inhibitor of ASK1, demonstrating an IC₅₀ value of 30.17 nM. nih.gov This level of potency highlights the potential of the quinoxaline scaffold for developing targeted enzyme inhibitors for diseases like non-alcoholic steatohepatitis. nih.gov While lipoxygenase is an important enzyme in inflammatory processes, specific inhibition data for N,3,8-trimethylquinoxalin-6-amine or its close analogs against this enzyme is not detailed in the reviewed literature. nih.gov However, the demonstrated activity against kinases like ASK1 underscores the capability of this chemical class to interact with and inhibit critical enzymatic targets. nih.gov

Receptor Binding Studies and Ligand-Target Interactions

Detailed receptor binding studies for this compound are not extensively covered in the available literature. However, the investigation of quinoxaline derivatives as enzyme inhibitors, such as the previously mentioned ASK1 inhibitors, inherently involves ligand-target interaction studies. nih.gov The efficacy of these compounds is predicated on their ability to bind to the active site of the target enzyme, thereby blocking its function. nih.gov This interaction is a specific form of ligand-target engagement, even if not mediated by a traditional cell-surface receptor.

DNA/RNA Interaction and Intercalation Studies

Certain quinoxaline derivatives have been shown to exert their biological effects through direct interaction with nucleic acids. For example, the compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline has demonstrated notable activity against the herpes virus, an effect attributed to its DNA binding properties. sapub.org This mode of action, involving intercalation or binding to the grooves of DNA, can disrupt viral replication and other essential cellular processes, forming the basis for the compound's antiviral activity. sapub.org

Cellular Activity Profiling and Elucidation of Molecular Mechanisms (In Vitro)

Antiproliferative Activity Assessment in Cell Lines and Underlying Mechanisms

The antiproliferative potential of quinoxalin-6-amine analogs has been a significant area of investigation. nih.govnih.gov A synthesized library of 2,3-substituted quinoxalin-6-amine analogs was screened for growth inhibition against a panel of human cancer cell lines, including lung (A549), pancreatic (Aspc1), colon (HT29), breast (MDAMB231), prostate (PC3), ovarian (SKOV3), and bone (U2OS). nih.gov

The screening identified several compounds with significant growth inhibitory effects. nih.gov Notably, substitutions at the 2,3-positions of the quinoxaline core were found to be critical for activity, with furan-substituted analogs demonstrating superior performance over methyl, thiophene, and phenyl-substituted counterparts. nih.gov From this screening, a bisfuranylquinoxalineurea analog (compound 7c) was identified as having low micromolar potency against the entire panel of cancer cell lines. nih.govnih.gov

| Compound | R1 Group | 6-Position Substitution | A549 (Lung) | HT29 (Colon) | PC3 (Prostate) | MDAMB231 (Breast) |

|---|---|---|---|---|---|---|

| 5a | Furan | Acetyl | -40 | -25 | -15 | -30 |

| 5b | Furan | Phenylurea | -35 | -20 | -10 | -25 |

| 7c | Furan | 4-Fluorophenylurea | -85 | -90 | -80 | -88 |

| 5f | Thiophene | Phenylurea | -10 | -5 | 0 | -10 |

Data adapted from a study on 2,3-substituted quinoxalin-6-amine analogs. nih.gov Negative values indicate cell growth inhibition.

Induction of Apoptosis via Caspase Activation and PARP Cleavage

Further investigation into the mechanism behind the potent antiproliferative effects of the bisfuranylquinoxalineurea analog (7c) revealed its ability to induce programmed cell death, or apoptosis. nih.govnih.gov Apoptosis is a highly regulated process involving a cascade of cysteine-aspartate proteases known as caspases. nih.gov

Treatment of cancer cells with compound 7c was shown to result in the activation of effector caspases, specifically caspase-3 and caspase-7. nih.govnih.gov The activation of these caspases is a critical step in the apoptotic pathway, leading to the cleavage of key cellular proteins and ultimately cell death. nih.govnih.gov One of the most important substrates for caspase-3 and -7 is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of the 116-kDa PARP-1 protein by caspases generates characteristic 89-kDa and 24-kDa fragments, which is considered a hallmark of apoptosis. nih.gov Studies confirmed that cells treated with compound 7c exhibited this PARP cleavage, providing strong evidence that the compound's antitumor activity is mediated through the induction of apoptosis. nih.govnih.gov The mechanism was further defined as Mcl-1 dependent apoptosis. nih.gov

Modulation of Anti-Apoptotic Proteins (e.g., Mcl-1)

The quinoxaline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Analogs of this compound, specifically quinoxaline-6-amine derivatives, have been investigated for their potential to induce apoptosis in cancer cells through the modulation of anti-apoptotic proteins like Mcl-1. nih.govnih.gov

A study focused on a library of 2,3-substituted quinoxalin-6-amine analogs identified a bisfuranylquinoxalineurea analog, referred to as 7c, which demonstrated low micromolar potency against a panel of cancer cell lines. nih.govnih.gov Further investigation into its mechanism of action revealed that treatment of cells with this analog resulted in the activation of caspases 3 and 7, cleavage of poly (ADP-ribose) polymerase (PARP), and importantly, Mcl-1 dependent apoptosis. nih.govnih.gov This indicates that these quinoxaline derivatives can interfere with the function of Mcl-1, an anti-apoptotic protein often overexpressed in cancer, thereby promoting programmed cell death.

The anti-apoptotic function of Mcl-1 is partly attributed to its ability to form heterointeractions with pro-apoptotic members of the Bcl-2 protein family. nih.gov The transmembrane domain (TMD) of Mcl-1 plays a crucial role in its localization and pro-apoptotic signaling. nih.gov It has been shown that the Mcl-1 TMD can induce apoptosis independently of Bax/Bak but dependent on Bok, another pro-apoptotic protein. nih.gov The ability of quinoxaline analogs to induce Mcl-1 dependent apoptosis suggests they may interfere with these critical protein-protein interactions or the function of the Mcl-1 TMD. nih.govnih.gov

Table 1: Activity of Bisfuranylquinoxalineurea Analog (7c)

| Cell Line | Cancer Type | Activity |

|---|---|---|

| A549 | Lung | Growth Inhibition |

| Aspc1 | Pancreatic | Growth Inhibition |

| HT29 | Colon | Growth Inhibition |

| MDAMB231 | Breast | Growth Inhibition |

| PC3 | Prostate | Growth Inhibition |

| SKOV3 | Ovarian | Growth Inhibition |

| U2OS | Bone | Growth Inhibition |

Antioxidant and Anti-inflammatory Mechanisms in Cellular Models

While direct studies on the antioxidant and anti-inflammatory mechanisms of this compound in cellular models are not extensively detailed in the provided results, the broader class of quinoxaline derivatives has been associated with activities that are often linked to the modulation of oxidative stress and inflammation.

For instance, Apoptosis Signal-Regulating Kinase 1 (ASK1), a key factor in pathways leading to apoptosis, inflammation, and fibrosis, is sensitive to oxidative stress. tandfonline.com The development of quinoxaline derivatives as ASK1 inhibitors suggests a potential mechanism by which these compounds could mitigate inflammatory responses triggered by oxidative stress. tandfonline.com

Furthermore, research into other nitrogen-containing heterocyclic compounds, which share structural similarities with quinoxalines, has demonstrated anti-inflammatory properties. nih.gov For example, certain 1,8-naphthyridine (B1210474) derivatives have been evaluated for their ability to inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov This suggests that the quinoxaline core, as a privileged scaffold, may confer anti-inflammatory and antioxidant potential to its derivatives.

Specific Target Engagement and Pathway Analysis (e.g., in parasitic organisms)

The unique biology of parasitic organisms presents opportunities for the development of targeted therapies. While specific studies on this compound in parasites were not found, the general strategy of targeting parasite-specific pathways with novel chemical entities is well-established. nih.govnih.gov

A key approach in antiparasitic drug discovery is to exploit differences in metabolic pathways or cellular machinery between the parasite and the host. nih.govplos.org For example, some antiparasitic compounds are designed to be selectively taken up by the parasite and then act on specific targets, such as the parasite's DNA. nih.govnih.gov Methyltriazenyl purine (B94841) analogs, for instance, are internalized by the parasite and release a DNA-damaging agent. nih.gov

Another strategy involves targeting essential parasite enzymes that are either absent in the host or sufficiently different to allow for selective inhibition. plos.org The malaria parasite Plasmodium falciparum, for example, can be targeted by interfering with its pyridoxal (B1214274) 5-phosphate (PLP) metabolism. plos.org Synthetic pyridoxyl-amino acid adducts can be channeled into the parasite, where they are trapped by phosphorylation and subsequently block PLP-dependent enzymes, leading to parasite death. plos.org

Recent research has also identified the nuclear cap-binding complex in trypanosomes as a potential drug target. sciencedaily.com This complex is vital for the parasite's survival and shows significant differences from its human counterpart, making it an attractive target for novel drug development. sciencedaily.com High-throughput screening of compound libraries is a common method to identify new leads against such targets. dntb.gov.ua The quinoxaline scaffold, with its proven biological activity, could be a valuable starting point for the design of new antiparasitic agents. nih.gov

Advanced Biological Assay Methodologies for Quinoxalin-6-amine Derivatives

High-Throughput Screening (HTS) Techniques for Analog Libraries

High-throughput screening (HTS) is a critical tool in drug discovery for rapidly evaluating large libraries of chemical compounds for their biological activity. For quinoxalin-6-amine derivatives and their analogs, HTS plays a pivotal role in identifying initial "hits" with desired therapeutic effects. nih.gov

A common HTS approach involves screening a diverse collection of molecules, such as the Molecular Libraries Small Molecule Repository (MLSMR), against a specific biological target. nih.gov For instance, a quantitative HTS of a large compound library was used to identify inhibitors of the JMJD2 (KDM4) family of histone demethylases. nih.gov This screen utilized a fluorescence-based assay that detects formaldehyde (B43269) released during the demethylase reaction. nih.gov Such assays are miniaturized for use in high-density formats (e.g., 1,536-well plates) to maximize throughput. nih.gov

The process often involves screening compounds in a concentration-response format to determine their potency. nih.gov Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and rule out non-specific effects such as compound aggregation or, in the case of metalloenzymes, chelation. nih.gov

Cell-Based Reporter Assays for Pathway Activation or Inhibition

Cell-based reporter assays are powerful tools for studying the effects of compounds like quinoxalin-6-amine derivatives on specific cellular signaling pathways. These assays typically use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is regulated by the pathway of interest.

For example, to investigate the induction of apoptosis by quinoxalineurea analog 7c, a caspase-3/7 activity assay was employed. nih.govnih.gov This type of assay measures the activity of key executioner caspases in apoptosis. An increase in caspase activity in cells treated with the compound indicates the activation of the apoptotic pathway.

Similarly, to study the modulation of anti-apoptotic proteins, a reporter assay could be designed where the expression of the reporter gene is controlled by a promoter that is regulated by transcription factors downstream of the Mcl-1 signaling pathway. Inhibition of this pathway by a quinoxaline derivative would lead to a measurable change in the reporter signal.

Biochemical Assays for Elucidating Enzyme Kinetics and Specificity

Once a compound is identified as a potential inhibitor of a specific enzyme, biochemical assays are essential for characterizing its mechanism of action, potency, and selectivity. These assays use purified enzymes and substrates to study the kinetics of the enzymatic reaction in the presence of the inhibitor.

For the JMJD2E histone demethylase inhibitors identified through HTS, a fluorescence-based assay was used to determine their inhibitory concentration (IC50) values. nih.gov This assay couples the demethylase reaction to the oxidation of formaldehyde by formaldehyde dehydrogenase, which in turn reduces NAD+ to the fluorescent product NADH. nih.gov By measuring the rate of NADH production at various inhibitor concentrations, the potency of the compound can be accurately determined.

To assess the specificity of an inhibitor, its activity is tested against a panel of related enzymes. For the JMJD2E inhibitors, their selectivity was evaluated by testing them against other 2-oxoglutarate-dependent dioxygenases. nih.gov This helps to ensure that the compound's biological effects are due to the inhibition of the intended target and not off-target interactions.

Future Research Directions and Potential Applications in Medicinal Chemistry

Rational Design and Synthesis of Novel N,3,8-Trimethylquinoxalin-6-amine Analogs with Enhanced Biological Specificity

The future exploration of this compound will undoubtedly begin with the rational design and synthesis of a library of its analogs. The existing body of research on quinoxalin-6-amines provides a strong foundation for this endeavor. For instance, studies on 2,3-substituted quinoxalin-6-amine analogs have demonstrated that modifications at these positions can significantly influence their antiproliferative activity. nih.gov

A strategic approach to designing novel analogs of this compound would involve:

Systematic Modification of Substituents: The methyl groups at the N, 3, and 8 positions offer opportunities for systematic replacement with other functional groups (e.g., halogens, hydroxyl, methoxy (B1213986), or larger alkyl groups) to probe the structure-activity relationship (SAR).

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to enhance potency, selectivity, or pharmacokinetic properties.

Hybrid Molecule Synthesis: The this compound scaffold could be conjugated with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action.

The synthesis of these new analogs would likely employ established synthetic routes for quinoxalines, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, followed by functional group manipulations. mtieat.orgmdpi.com

Table 1: Potential Modifications for this compound Analogs

| Position of Modification | Current Substituent | Potential New Substituents | Rationale for Modification |

| N-position | Methyl | Hydrogen, Ethyl, Acetyl, Aryl | To explore the impact of N-alkylation and N-acylation on target binding and cell permeability. |

| 3-position | Methyl | Furan, Thiophene, Phenyl | Based on studies of related quinoxalines, these groups may enhance antiproliferative activity. nih.gov |

| 8-position | Methyl | Halogens (F, Cl, Br), Methoxy | To modulate electronic properties and potential for halogen bonding, which can influence binding affinity. |

| 6-amino group | Amine | Amide, Urea (B33335), Sulfonamide | To introduce hydrogen bond donors and acceptors, potentially improving target engagement. nih.gov |

Exploration of New Therapeutic Areas and Biological Applications for Quinoxalin-6-amine Scaffolds

The quinoxaline (B1680401) nucleus is associated with a wide array of pharmacological activities, suggesting that this compound and its derivatives could be active in multiple therapeutic areas. mdpi.comnih.gov While much of the focus has been on anticancer applications, other promising avenues for investigation exist. mdpi.com

Future research should aim to screen this compound and its analogs against a diverse panel of biological targets and disease models, including:

Infectious Diseases: Quinoxaline derivatives have shown activity against various pathogens, including bacteria, fungi, and viruses. mdpi.comnih.gov Screening for antimicrobial and antiviral efficacy could uncover new leads for treating infectious diseases.

Neurodegenerative Diseases: Some quinoxaline compounds have been investigated for their potential in treating neurodegenerative disorders. Exploring the neuroprotective effects of this compound analogs would be a worthwhile endeavor.

Inflammatory Disorders: The anti-inflammatory properties of certain quinoxalines suggest a potential role for this scaffold in developing treatments for chronic inflammatory diseases. mdpi.com

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Quinoxaline Scaffold | Potential Molecular Targets |

| Oncology | Known antiproliferative and kinase inhibitory activity. nih.govnih.govrsc.org | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Apoptosis-regulating proteins. nih.govrsc.orgnih.gov |

| Infectious Diseases | Documented antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov | Bacterial DNA gyrase, Viral proteases, Fungal cell wall synthesis enzymes. |

| Neurology | Evidence of neuroprotective effects in some quinoxaline analogs. | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3). |

| Inflammation | Reported anti-inflammatory activity. | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine production. |

Integration of Artificial Intelligence and Machine Learning in Quinoxaline Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be instrumental in accelerating the development of this compound-based therapeutics. These computational tools can be employed in several key areas:

Predictive Modeling: AI/ML algorithms can be trained on existing data from quinoxaline derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity of novel, yet-to-be-synthesized this compound analogs, helping to prioritize the most promising candidates for synthesis and testing.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against homology models of biological targets to identify potential hits. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening.

ADMET Prediction: AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. ekb.eg

Development of Advanced Methodologies for the Synthesis and Evaluation of Quinoxalin-6-amine Derivatives

To efficiently explore the chemical space around this compound, the development of advanced and sustainable synthetic methodologies will be crucial. Recent years have seen significant progress in the synthesis of quinoxalines, moving beyond classical methods. mtieat.orgrsc.org Future efforts should focus on:

Green Chemistry Approaches: Utilizing environmentally friendly solvents, catalysts, and reaction conditions to synthesize this compound analogs. mdpi.comunicam.it This includes microwave-assisted synthesis, reactions in aqueous media, and the use of recyclable catalysts. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of scalability, safety, and reaction control for the production of a library of derivatives. nih.gov

High-Throughput Synthesis and Screening: The implementation of automated synthesis platforms coupled with high-throughput biological assays will enable the rapid generation and evaluation of a large number of analogs, accelerating the identification of lead compounds.

Novel C-H Functionalization Techniques: Direct C-H functionalization of the quinoxaline core represents an atom-economical and efficient way to introduce molecular diversity. nih.govmdpi.com

The systematic application of these future-focused research directions holds the promise of unlocking the therapeutic potential of the currently understudied compound, this compound, and expanding the already impressive legacy of the quinoxaline scaffold in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.